N1-allyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Description

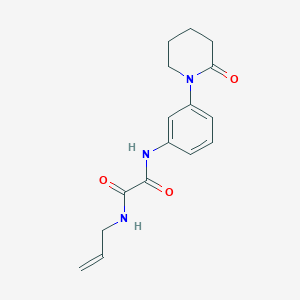

N1-allyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N1,N2-substituted oxalyl) backbone. The N1 position is substituted with an allyl group (-CH2-CH=CH2), while the N2 position features a phenyl ring modified at the 3-position with a 2-oxopiperidinyl moiety.

Properties

IUPAC Name |

N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-2-9-17-15(21)16(22)18-12-6-5-7-13(11-12)19-10-4-3-8-14(19)20/h2,5-7,11H,1,3-4,8-10H2,(H,17,21)(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCUAKWOYDTIJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-allyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The key steps include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Oxalamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-allyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-allyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-allyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural features, applications, and properties of N1-allyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide and related oxalamides:

Physicochemical Properties

- Thermal Stability: Compounds with rigid substituents (e.g., Compound 9’s bis-imidazolidinone groups) exhibit higher melting points (250–349°C) due to extensive hydrogen bonding . The target compound’s 2-oxopiperidinyl group may reduce rigidity compared to Compound 9 but improve solubility.

- Lipophilicity : The trifluoromethyl group in Compound 1c increases lipophilicity, favoring membrane permeability in drug design . The target compound’s allyl group may balance hydrophobicity and reactivity (via alkene functionality).

Biological Activity

N1-allyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a chemically complex compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, relevant research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound is characterized by its oxalamide backbone, which is substituted with an allyl group and a 2-oxopiperidinyl phenyl moiety. Its molecular formula is , and it has a molecular weight of 331.40 g/mol. The structural complexity contributes to its diverse biological interactions.

This compound is believed to exert its biological effects through interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring in its structure can facilitate interactions with various biological molecules, potentially leading to enzyme inhibition or modulation of receptor activities.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Modulation : It may interact with receptors, influencing signal transduction pathways that affect cellular responses.

Antitumor Activity

Research has indicated that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown significant antiproliferative activity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) .

Enzyme Interaction Studies

Studies focusing on the structure-activity relationship (SAR) of oxalamide derivatives have identified potential interactions with topoisomerase I, an enzyme critical for DNA replication and repair. Inhibiting this enzyme can lead to cytotoxic effects in cancer cells, making these compounds promising candidates for further development as anticancer agents .

Table 1: Summary of Biological Activities

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other piperidine derivatives, which are known for their diverse biological activities. For example:

Table 2: Comparison of Selected Piperidine Derivatives

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| N1-cyclopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide | Anticoagulant properties | Cyclopentyl group |

| N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide | Antiproliferative | Isopentyl group |

| This compound | Potential anticancer | Allyl substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.